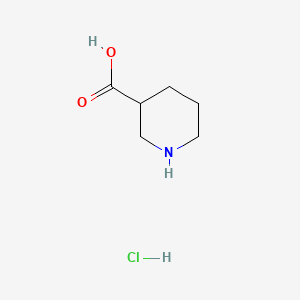

Piperidine-3-carboxylic acid hydrochloride

Overview

Description

Piperidine-3-carboxylic acid, also known as Nipecotic acid, is an organic compound with the molecular formula C6H11NO2 . It is an inhibitor of GABA (γ-aminobutyric acid) uptake .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, one method involves the use of hydrogen in water at 120°C for 1 hour .

Molecular Structure Analysis

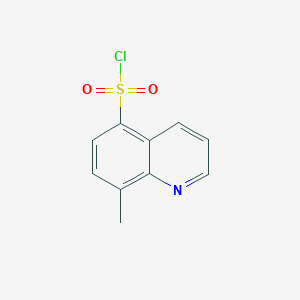

The molecular structure of Piperidine-3-carboxylic acid consists of a six-membered heterocyclic ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidine derivatives are formed through various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Physical And Chemical Properties Analysis

Piperidine-3-carboxylic acid is a solid substance with a molecular weight of 129.16 . Its optical activity is [α]22/D −5°, c = 1 in H2O .

Scientific Research Applications

1. Structural and Molecular Analysis

Piperidine-3-carboxylic acid hydrochloride has been characterized using single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. This compound crystallizes in an orthorhombic space group, with the piperidine ring adopting a chair conformation. The Cl− anion in this structure is connected with the carboxyl group via hydrogen bonds and electrostatic interactions. These characteristics are significant for understanding its molecular structure and interactions in various applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).

2. Biochemical Study

A series of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, structurally related to this compound, have been synthesized and studied for their conformational and biochemical properties. These compounds showed a preferred conformation in methanol-d4 and the ability to inhibit GABA binding to sinaptosomal brain membranes (Burgos et al., 1992).

3. Matrix Metalloproteinases Inhibition

Research has shown that carboxylic acids containing a substituted piperidine, such as this compound, can be potent inhibitors of matrix metalloproteinases (MMPs). This novel series exhibited low nanomolar potency in inhibiting MMPs while sparing MMP-1 and MMP-7 (Pikul et al., 2001).

4. GABA Uptake Inhibitors

Synthesis and evaluation of Piperidine-3-carboxylic acid hydrochlorides as GABA uptake inhibitors have been conducted. These compounds, particularly those with diarylmethylsulfinyl ethyl side chain, showed potent inhibitory activities, impacting GABA uptake in cultured cells (Zhang et al., 2007).

5. Catalytic Applications

Piperidine-4-carboxylic acid, closely related to this compound, has been used to create a novel nanomagnetic reusable catalyst. This catalyst demonstrated efficiency in the one-pot synthesis of certain derivatives, showcasing its potential in synthetic chemistry (Ghorbani‐Choghamarani & Azadi, 2015).

6. Combinatorial Chemistry

Piperidine carboxylic acids have been used in combinatorial chemistry to create small libraries of compounds, especially as inhibitors of glycosidases. This application signifies its role in developing novel biochemical tools and therapeutic agents (Byrgesen et al., 1997).

Mechanism of Action

Target of Action

Piperidine-3-carboxylic acid hydrochloride primarily targets the GABA (γ-aminobutyric acid) uptake . GABA is a major inhibitory neurotransmitter in the central nervous system, and its uptake plays a crucial role in regulating the excitability of neurons .

Mode of Action

As an inhibitor of GABA uptake, this compound increases the concentration of GABA in the synaptic cleft . This leads to enhanced GABAergic neurotransmission, resulting in increased inhibitory effects on neuronal activity .

Biochemical Pathways

It’s known that the compound’s action on gaba uptake can influence various neural pathways where gaba serves as a key neurotransmitter .

Pharmacokinetics

Like other piperidine derivatives, it’s likely to have good bioavailability and distribution in the body .

Result of Action

The inhibition of GABA uptake by this compound can lead to various molecular and cellular effects. Primarily, it enhances GABAergic neurotransmission, which can result in increased inhibitory effects on neuronal activity . This can have potential therapeutic implications in conditions characterized by excessive neuronal excitability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological state of the individual, the presence of other drugs or substances, and specific genetic factors that can affect the compound’s metabolism and action .

Safety and Hazards

Future Directions

Piperidine derivatives, including Piperidine-3-carboxylic acid, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

Piperidine-3-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of gamma-aminobutyric acid (GABA) uptake . This compound interacts with several enzymes and proteins, including those involved in the GABAergic system. The inhibition of GABA uptake by this compound leads to an increase in extracellular GABA levels, which can modulate neuronal excitability and neurotransmission. Additionally, this compound may interact with transporters such as the solute carrier family 6 member 1 (SLC6A1), which is responsible for GABA transport .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, the inhibition of GABA uptake can lead to enhanced inhibitory neurotransmission, affecting cell signaling pathways and gene expression. This compound can influence cellular metabolism by altering the balance of excitatory and inhibitory signals, which may impact energy production and utilization. Furthermore, this compound may affect the expression of genes involved in neurotransmitter synthesis, release, and reuptake .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to GABA transporters, particularly SLC6A1. By inhibiting the reuptake of GABA, this compound increases the concentration of GABA in the synaptic cleft, leading to prolonged activation of GABA receptors. This results in enhanced inhibitory neurotransmission and modulation of neuronal excitability. Additionally, this compound may interact with other proteins and enzymes involved in GABA metabolism, further influencing its effects on neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained changes in cellular function, including alterations in neurotransmitter levels and receptor activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance inhibitory neurotransmission without causing significant adverse effects. At higher doses, this compound may lead to toxic effects, including neurotoxicity and disruptions in normal cellular function. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects, while doses beyond this range result in toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to GABA metabolism. This compound interacts with enzymes such as GABA transaminase, which is responsible for the degradation of GABA. By inhibiting GABA uptake, this compound can alter the metabolic flux of GABA, leading to changes in metabolite levels. Additionally, this compound may affect the activity of other enzymes and cofactors involved in neurotransmitter metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is primarily transported by GABA transporters, such as SLC6A1, which facilitate its uptake into neuronal cells. Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues can vary depending on the expression levels of transporters and binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound is primarily localized in the synaptic cleft, where it interacts with GABA receptors and transporters. Additionally, this compound may be targeted to specific cellular compartments through post-translational modifications or targeting signals. The subcellular localization of this compound is crucial for its role in modulating neurotransmission and cellular function .

properties

IUPAC Name |

piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h5,7H,1-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZWUDOLANRDSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60487419 | |

| Record name | Piperidine-3-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60487419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6034-80-6 | |

| Record name | Piperidine-3-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60487419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1355479.png)

![1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone](/img/structure/B1355484.png)